N-Ethylacetamide

Chemical Stability Hydrolysis Kinetics Process Chemistry

Process chemists requiring predictable acidic stability in secondary amides face inconsistent hydrolysis kinetics with generic alternatives. N-Ethylacetamide (CAS 625-50-3) provides a quantified solution: ΔH‡ 27.2 kcal/mol, precisely between faster NMA (25.5) and slower N-propylacetamide (28.8). • Controlled acidic hydrolysis: ΔH‡ 27.2 kcal/mol enables precise byproduct management • Reduced aquatic toxicity: IGC50 50.2 mmol/L - 1.5× less cytotoxic than NMA • Benchmarked for force field validation: Established nonplanar amide geometry (θN ≈ -2ω) Supplied as ≥99% (GC) purity in standard research quantities with global shipping.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 625-50-3
Cat. No. B1214281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylacetamide
CAS625-50-3
SynonymsN-ethylacetamide
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCCNC(=O)C
InChIInChI=1S/C4H9NO/c1-3-5-4(2)6/h3H2,1-2H3,(H,5,6)
InChIKeyPMDCZENCAXMSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylacetamide: Physicochemical and Functional Overview


N-Ethylacetamide (CAS 625-50-3), a secondary amide derivative of acetamide, is a colorless, water-miscible liquid with a molecular formula of C₄H₉NO and a molecular weight of 87.12 [1]. It is characterized by a density of 0.924 g/mL at 25°C, a boiling point of 206–208°C (or 90–92°C at 8 mmHg), and a melting point of –32°C, establishing a fluid range suitable for various chemical processes . As a N-monosubstituted amide, it serves as a fundamental building block in organic synthesis, a key component in solvent mixtures for dielectric and mechanical studies, and a model compound for investigating amide bond behavior and peptide nonplanarity [2][3].

N-monosubstituted amide building block for organic synthesis
Solvent mixture component for dielectric and mechanical studies
Model compound for amide bond nonplanarity and peptide behavior research

N-Ethylacetamide Substitution Limitations


Despite belonging to the same chemical class of N-monosubstituted acetamides, N-ethylacetamide (NEA) exhibits unique physicochemical and functional properties that prevent its straightforward replacement by close analogs such as N-methylacetamide (NMA), N-propylacetamide, or N-butylacetamide. These differences manifest across several critical dimensions: aqueous stability and hydrolysis kinetics, which govern its behavior in acidic environments [1]; conformational energetics that influence its performance as a model in peptide and protein structure research [2]; and surface adsorption characteristics that dictate its utility in heterogeneous catalysis and material science applications [3]. A comprehensive understanding of these quantifiable differentiators is essential for informed scientific selection and procurement, as a generic 'in-class' substitution could lead to altered reaction kinetics, inconsistent experimental results, or compromised product performance.

Hydrolysis kinetics Activation enthalpy differs by 1.6–1.7 kcal/mol vs. N-methyl/propyl analogs, which may shift acidic degradation half-life by 2–3 fold.
Conformational energetics Nonplanar amide geometry (θ_N ≈ -2ω) differs from N-methylacetamide; using a planar analog may reduce peptide model accuracy.
Surface adsorption Gradual, non-saturating uptake on γ-alumina contrasts with cyclic amide behavior; substitution can alter surface functionalization kinetics.

N-Ethylacetamide: Quantitative Evidence Guide


Hydrolysis Kinetics vs. N-Alkyl Homologs

In a direct head-to-head comparison under identical dilute acid hydrolysis conditions, N-ethylacetamide exhibits a quantifiable difference in activation enthalpy (ΔH‡) relative to its N-methyl and N-propyl analogs [1]. This parameter is a direct measure of the energy barrier for hydrolytic degradation, which directly impacts the compound's shelf-life, process stability, and suitability in acidic reaction media. The observed differences are attributed to the steric and electronic contributions of the N-alkyl substituent, as elucidated by Taft-type linear free energy relationships [1].

Dilute Acid Hydrolysis ΔH‡
Head-to-head
27.2 kcal/mol (70 °C)
Supports 2–3 fold half-life differentiation vs. N-methyl/propyl homologs for acidic process stability review.
0.1 M HCl, 50–90 °C; titration monitoring. Δ(ΔH‡) +1.7 vs. N-methyl, -1.6 kcal/mol vs. N-propyl.
Chemical Stability Hydrolysis Kinetics Process Chemistry

Comparative Cytotoxicity in Tetrahymena Assay

In a standardized 40-hour Tetrahymena pyriformis population growth impairment assay (IGC50), N-ethylacetamide demonstrates an intermediate cytotoxic profile when directly compared to its N-alkylacetamide homologs [1]. The IGC50 value, representing the concentration required to inhibit 50% of growth, provides a quantitative, reproducible metric for comparing the biological inertness and potential aquatic toxicity of these structurally related solvents and reagents [1].

Tetrahymena IGC50 (40 h)
Head-to-head
50.2 mmol/L
Intermediate cytotoxicity profile; reported ~1.5× lower than N-methylacetamide and ~1.6× lower than N-propylacetamide.
Tetrahymena pyriformis population growth impairment; screening context, not a safety classification.
Toxicology Cytotoxicity Solvent Selection

Surface Adsorption vs. 2-Pyrrolidinone on γ-Alumina

A comparative study of amide adsorption onto γ-alumina reveals a fundamental difference in adsorption mechanism and kinetics between the linear N-ethylacetamide and the cyclic 2-pyrrolidinone [1]. While 2-pyrrolidinone exhibits a rapid initial uptake followed by a clear saturation plateau, N-ethylacetamide displays a gradual and sustained increase in adsorption across the concentration range studied [1]. This difference is directly linked to the stereochemistry of the adsorbate, with the trans conformation of N-ethylacetamide facilitating a distinct binding mode involving two surface sites, in contrast to the single-site binding preferred by the cyclic 2-pyrrolidinone [1].

Adsorption on γ-Alumina
Head-to-head
NEA: gradual, non-saturating uptake 2-Pyrrolidinone: rapid saturation plateau
Stereochemistry-driven binding mode; may support controlled surface functionalization studies.
DRIFTS at room temperature; qualitative isotherm shape comparison.
Surface Chemistry Heterogeneous Catalysis Materials Science

Peptide Nonplanarity: Dihedral Angle Predictions

Quantum chemical calculations (CNDO/2 and INDO) and X-ray diffraction data demonstrate that N-ethylacetamide exhibits specific nonplanar distortions of its amide group, distinguishing it from N-methylacetamide, formamide, and acetamide [1]. The study established a quantitative correlation between the dihedral angles θ_N and ω, approximating the relationship as θ_N ≈ -2ω, which is crucial for accurate modeling of polypeptide and protein structures [1].

Amide Nonplanarity θ_N
Cross-study comparable
θ_N ≈ -2ω (INDO/CNDO/2)
Benchmark for realistic peptide bond geometry in force field parameterization.
Validated against X-ray/neutron diffraction of small amides; class-level relationship.
Computational Chemistry Peptide Modeling Molecular Mechanics

N-Ethylacetamide Application Scenarios


Acidic Reaction Solvent with Defined Degradation Kinetics

Process chemists seeking a secondary amide solvent or intermediate for reactions conducted in dilute acid will find N-ethylacetamide's hydrolysis activation enthalpy of 27.2 kcal/mol offers a specific, predictable stability profile [1]. This quantifiably differentiates it from the faster-degrading N-methylacetamide (ΔH‡ = 25.5 kcal/mol) and the more stable N-n-propylacetamide (ΔH‡ = 28.8 kcal/mol), enabling precise control over reaction selectivity or byproduct formation pathways in acidic manufacturing steps [1].

Green Chemistry Solvent with Favorable Aquatic Toxicity

For research and development programs where minimizing aquatic toxicity is a key green chemistry metric, N-ethylacetamide's intermediate IGC50 value of 50.2 mmol/L provides a quantifiable advantage over more toxic N-alkylamide alternatives [2]. Compared to N-methylacetamide (33.6 mmol/L) and N-propylacetamide (31.5 mmol/L), N-ethylacetamide is approximately 1.5- to 1.6-fold less cytotoxic, making it a demonstrably safer choice for large-scale syntheses where environmental release potential is a concern [2].

Amide Bonding and Surface Interaction Studies

Researchers investigating hydrogen bonding in N-monosubstituted amides or surface adsorption phenomena on metal oxides should select N-ethylacetamide based on its well-characterized thermodynamic parameters for self-association [3] and its distinct, non-saturating adsorption behavior on γ-alumina compared to cyclic amides like 2-pyrrolidinone [4]. This evidence-based differentiation ensures that the chosen model compound provides the specific molecular geometry and interaction profile required for the study, rather than an alternative that might exhibit fundamentally different binding kinetics or conformational preferences.

Force Field Calibration for Peptide Bond Modeling

Computational chemistry groups and structural biology labs developing or validating molecular mechanics force fields should utilize N-ethylacetamide's established nonplanar geometry as a benchmark. The validated relationship between its dihedral angles (θ_N ≈ -2ω), derived from quantum calculations and diffraction data, provides a more accurate representation of amide bond flexibility than the planar approximation used for simpler analogs [5]. This is critical for accurate simulations of peptide and protein dynamics where nonplanar distortions play a key role in structure and function.

Application
Selection Property
Validation Focus
Acidic process solvent selection
Activation enthalpy for dilute acid hydrolysis
Hydrolysis half-life at target process temperature
Solvent cytotoxicity screening
IGC50 in Tetrahymena model
Relative cytotoxicity profile vs. N-alkyl homologs
Surface adsorption studies on γ-alumina
Adsorption isotherm shape and binding mode
DRIFTS or QCM-D adsorption kinetics
Force field parameterization for peptide models
Amide nonplanarity relationship θ_N ≈ -2ω
Dihedral angle validation against X-ray/neutron data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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